molecular formula C6H5ClFNO B2519100 4-Amino-2-chloro-6-fluorophenol CAS No. 62918-76-7

4-Amino-2-chloro-6-fluorophenol

Cat. No. B2519100
CAS RN: 62918-76-7
M. Wt: 161.56
InChI Key: KEODCIJNJZOHFD-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-fluorophenol, also known as ACFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of phenol and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Applications in Electrophilic Amination

Bombek et al. (2004) explored the electrophilic amination of fluorophenol derivatives, emphasizing the complete removal of the fluorine atom and introduction of chlorine in the process. This reaction pathway is significant for understanding the chemical behavior and potential applications of compounds like 4-Amino-2-chloro-6-fluorophenol in organic synthesis and the development of new chemical entities (Bombek, Požgan, Kočevar, & Polanc, 2004).

Role in Synthesis of Biologically Active Molecules

Holla, Bhat, and Shetty (2003) discussed the significance of 4-fluorophenyl groups, similar to the structure of this compound, as pharmacophores in synthesizing new biologically active molecules. Their research highlights the compound's potential as a precursor or building block in creating substances with antimicrobial properties (Holla, Bhat, & Shetty, 2003).

Involvement in Intermolecular Interactions Studies

Shukla et al. (2014) synthesized and characterized biologically active derivatives of 1,2,4-triazoles, with structures similar to this compound. The study provided insights into intermolecular interactions like C–H⋯π and lp⋯π, underscoring the compound's relevance in understanding molecular interactions and designing interaction-based applications (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Exploration in Quantum Chemical Studies

Satheeshkumar et al. (2017) conducted quantum chemical studies on chloro- and fluoro-phenyl derivatives, akin to this compound. The research aimed to understand the molecular geometry, chemical reactivity, and electronic properties of such compounds, highlighting their potential in advanced material science and molecular electronics (Satheeshkumar, Sayın, Kaminsky, & JayarampillaiRajendra Prasad, 2017).

Applications in Environmental and Material Sciences

Goskonda, Catallo, and Junk (2002) examined the sonochemical degradation of organic pollutants, including fluorophenol derivatives. The study's findings on mineralization rates and byproduct formation are vital for environmental remediation technologies and understanding the environmental fate of compounds similar to this compound (Goskonda, Catallo, & Junk, 2002).

Contribution to Radiopharmaceutical Synthesis

Ross, Ermert, and Coenen (2011) discussed the synthesis of fluorophenol, a compound structurally related to this compound, emphasizing its role as a synthon in creating complex radiopharmaceuticals. The research underscores the importance of such compounds in medical imaging and diagnosis (Ross, Ermert, & Coenen, 2011).

properties

IUPAC Name

4-amino-2-chloro-6-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEODCIJNJZOHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This compound was prepared from 2-chloro-6-fluoro-4-nitrophenol (1.3 g, 6.79 mmol) in the manner described for 4-amino-3-fluorophenol, affording 0.34 g (40%) of 4-amino-2-chloro-6-fluorophenol. 1H-NMR (DMSO-d6) δ 4.99 (s, 2H), 6.29-6.36 (m, 2H), 8.85 (s, 1H).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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